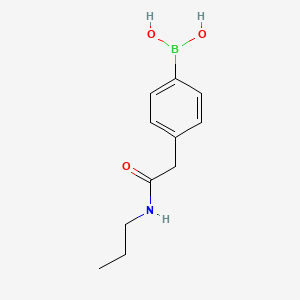

4-(N-Propylaminocarbonylmethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-[2-oxo-2-(propylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-7-13-11(14)8-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUKJQVGEINYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681588 | |

| Record name | {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-81-9 | |

| Record name | {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(N-Propylaminocarbonylmethyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(N-Propylaminocarbonylmethyl)phenylboronic acid. The synthesis is a multi-step process primarily involving the formation of a key intermediate, 4-(carboxymethyl)phenylboronic acid or its pinacol ester, followed by an amide coupling reaction. This document outlines the detailed experimental protocols, relevant quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key precursor, 4-(carboxymethyl)phenylboronic acid or its protected form, 4-(carboxymethyl)phenylboronic acid pinacol ester. The second step is the formation of the amide bond between this precursor and n-propylamine.

An In-depth Technical Guide to 4-(N-Propylaminocarbonylmethyl)phenylboronic acid: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a derivative of phenylboronic acid, a class of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. It includes a detailed, albeit generalized, experimental protocol for its synthesis, purification, and characterization, based on established amidation methodologies for related compounds. Furthermore, this document explores the potential biological significance of this molecule, particularly as a serine protease inhibitor, and visualizes a hypothetical mechanism of action and experimental workflow using Graphviz diagrams. The presented data, compiled from available literature on analogous compounds, aims to serve as a valuable resource for researchers engaged in drug discovery and development.

Core Chemical Properties

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C₁₁H₁₆BNO₃ | Based on structure |

| Molecular Weight | 221.06 g/mol | Calculated from formula |

| IUPAC Name | [4-(2-(propylamino)-2-oxoethyl)phenyl]boronic acid | Standard nomenclature |

| CAS Number | Not assigned | - |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | 150-170 °C | Estimated based on similar N-substituted phenylboronic acids |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | Inferred from phenylboronic acid and its derivatives[1] |

| pKa | ~8.5 | Estimated based on pKa values of substituted phenylboronic acids |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds.

| Spectrum Type | Predicted Chemical Shifts (δ) / m/z |

| ¹H NMR | δ 7.8-8.0 (d, 2H, Ar-H ortho to B(OH)₂), 7.3-7.5 (d, 2H, Ar-H meta to B(OH)₂), 3.6 (s, 2H, -CH₂-CO), 3.1-3.3 (t, 2H, -NH-CH₂-), 1.4-1.6 (m, 2H, -CH₂-CH₃), 0.8-1.0 (t, 3H, -CH₃), ~8.0 (br s, 1H, -NH-), ~8.2 (br s, 2H, -B(OH)₂) |

| ¹³C NMR | δ 172 (C=O), 140 (Ar-C), 135 (Ar-C), 128 (Ar-C), 42 (-CH₂-CO), 41 (-NH-CH₂-), 23 (-CH₂-CH₃), 11 (-CH₃) |

| Mass Spec (ESI-) | m/z 220.1 [M-H]⁻ |

Experimental Protocols

While a specific protocol for the synthesis of this compound has not been published, a reliable method can be adapted from the general procedures for the amidation of carboxyphenylboronic acids.

Synthesis of this compound

This protocol is based on the well-established method of amide bond formation from a carboxylic acid and an amine, often facilitated by a coupling agent.

Materials:

-

4-(Carboxymethyl)phenylboronic acid

-

Propylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Carboxymethyl)phenylboronic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Amidation: To the reaction mixture, add propylamine (1.2 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

-

Combine the filtrate and washings and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

-

Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.

-

NMR Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Mass Spectrometry: Analyze the purified product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathway

Phenylboronic acid derivatives are known to act as inhibitors of serine proteases, a class of enzymes crucial in many physiological and pathological processes. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to their inhibition. One of the key targets for boronic acid-based drugs is the proteasome, a multi-catalytic protease complex responsible for intracellular protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells.[2][3]

Hypothetical Signaling Pathway: Proteasome Inhibition

The following diagram illustrates the hypothetical mechanism by which this compound could inhibit the proteasome, leading to apoptosis.

Caption: Hypothetical signaling pathway of proteasome inhibition by this compound.

Experimental and Logical Workflows

The development and evaluation of this compound as a potential therapeutic agent would follow a structured workflow, from initial synthesis to biological testing.

Drug Discovery and Development Workflow

Caption: A typical workflow for the discovery and development of a new drug candidate.

Conclusion

This compound represents a promising, yet underexplored, molecule within the broader class of phenylboronic acid derivatives. While specific experimental data remains to be published, this guide provides a solid foundation for its synthesis, characterization, and potential biological applications based on established chemical principles and data from analogous compounds. The predicted ability of this compound to act as a serine protease inhibitor, particularly targeting the proteasome, warrants further investigation for its potential use in cancer therapy and other diseases. The provided protocols and workflows offer a roadmap for researchers to synthesize and evaluate this compound, contributing to the advancement of boronic acid-based therapeutics.

Disclaimer: The information provided in this document, particularly regarding quantitative data and experimental protocols, is based on predictions and established methodologies for similar compounds. Experimental validation is required to confirm these properties and procedures.

References

Technical Guide: (4-(2-Oxo-2-(propylamino)ethyl)phenyl)boronic acid (CAS 1256345-81-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the chemical compound with CAS number 1256345-81-9. Notably, there is a lack of published data on the specific biological activity, mechanism of action, and detailed experimental protocols for this particular molecule. The information presented herein is intended for use as a technical reference for this compound as a chemical building block in research and development.

Chemical Identity and Properties

(4-(2-Oxo-2-(propylamino)ethyl)phenyl)boronic acid is a substituted phenylboronic acid derivative. Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. This functional group imparts unique chemical properties that are widely utilized in organic synthesis, particularly in cross-coupling reactions. The presence of an amide functional group suggests potential for hydrogen bonding interactions and further chemical modification.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1256345-81-9 | |

| IUPAC Name | (4-(2-oxo-2-(propylamino)ethyl)phenyl)boronic acid | N/A |

| Molecular Formula | C₁₁H₁₆BNO₃ | |

| Molecular Weight | 221.06 g/mol | |

| Appearance | Solid (predicted) | N/A |

| Purity | >95% to >97% (as offered by commercial suppliers) | |

| Storage | Inert atmosphere, 2-8°C | |

| SMILES | CCCNC(=O)Cc1ccc(cc1)B(O)O |

Synthesis

A potential synthetic workflow could start from a commercially available halogenated precursor, such as 4-bromophenylacetic acid. The synthesis could proceed through the following key steps:

-

Amide Formation: Coupling of 4-bromophenylacetic acid with propylamine to form the corresponding amide.

-

Borylation: Conversion of the aryl bromide to the boronic acid or a boronate ester. This can be achieved using a palladium catalyst and a boron source like bis(pinacolato)diboron.

-

Hydrolysis: If a boronate ester is formed in the previous step, it would be hydrolyzed to the final boronic acid product.

Potential Applications in Research and Drug Discovery

(4-(2-Oxo-2-(propylamino)ethyl)phenyl)boronic acid is listed by several chemical suppliers as a building block for chemical synthesis. One vendor specifically categorizes it as a click chemistry reagent, suggesting its utility in forming boronate esters.

The primary application of this compound is likely as an intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery and development. The phenylboronic acid moiety is a versatile functional group for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the connection of the phenyl ring of this building block to a wide variety of other molecular fragments.

Biological Activity

As of the date of this document, a search of scientific literature and chemical databases reveals no specific data on the biological activity of (4-(2-Oxo-2-(propylamino)ethyl)phenyl)boronic acid. One major chemical supplier explicitly states the absence of biological activity data for this molecule.

While many boronic acid-containing compounds have been investigated and developed as therapeutics (e.g., bortezomib), any biological effects of CAS 1256345-81-9 would need to be determined through experimental investigation.

Conclusion

(4-(2-Oxo-2-(propylamino)ethyl)phenyl)boronic acid (CAS 1256345-81-9) is a commercially available chemical building block. Its chemical structure, featuring a phenylboronic acid and an amide group, makes it a potentially useful intermediate for the synthesis of more complex molecules for various research applications, including drug discovery. The lack of published biological data underscores its current status as a starting material rather than a well-characterized bioactive compound. Further research would be required to elucidate any potential biological properties.

Structure Elucidation of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid. Phenylboronic acids are a critical class of compounds in organic synthesis and medicinal chemistry, serving as key building blocks in cross-coupling reactions and as sensors for carbohydrates. The structural integrity of these molecules is paramount for their intended applications. This document outlines a plausible synthetic route and details the analytical methodologies required to confirm the chemical structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and expected data are presented to guide researchers in the synthesis and characterization of this and related compounds.

Introduction

This compound is a bifunctional molecule featuring a phenylboronic acid moiety and an N-propyl amide side chain. The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, while the amide functionality offers opportunities for hydrogen bonding and further chemical modification. Accurate structural confirmation is the foundation of any chemical research, ensuring the reliability of subsequent biological or chemical studies. This guide provides a systematic approach to the synthesis and definitive structure elucidation of this target compound.

Synthesis Pathway

A logical and common method for the synthesis of this compound involves the amide coupling of 4-(carboxymethyl)phenylboronic acid with n-propylamine. This reaction is typically facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2][3]

References

A Technical Guide to 4-(N-Propylaminocarbonylmethyl)phenylboronic acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid, a compound of interest in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics. It covers the fundamental physicochemical properties, potential synthetic routes, and established applications of the broader class of phenylboronic acids, providing a framework for investigating this specific molecule.

Core Physicochemical Properties

Quantitative data for this compound and related analogs are summarized below. This information is crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H14BNO3 | 207.04[1] | 171922-46-6[1] |

| 4-(Cyclopropylaminocarbonyl)phenylboronic acid | C10H12BNO3 | 205.02[2] | 515140-26-8[2] |

| 4-(Propargylaminocarbonyl)phenylboronic acid | C10H10BNO3 | 203.00[3] | 874459-89-9[3] |

| (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | 150.97[4] | 51239-46-4[4] |

Potential Applications in Drug Development

Phenylboronic acids are a versatile class of compounds with significant applications in medicinal chemistry due to their unique chemical properties.[5][6] The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in glucose sensing and drug delivery.[7][8][9] Furthermore, the boron atom can interact with key amino acid residues in enzyme active sites, leading to potent and specific inhibition.

A prominent application of boronic acids is in the development of proteasome inhibitors for cancer therapy.[5] The boronic acid group in drugs like bortezomib forms a stable complex with the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of tumor cell growth and induction of apoptosis.[5]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following represents a standard, plausible methodology for its synthesis and evaluation based on established procedures for analogous compounds.[5][8][10]

Synthesis of this compound

This protocol describes a two-step synthesis starting from (4-(bromomethyl)phenyl)boronic acid pinacol ester.

Step 1: Alkylation of Propylamine

-

Dissolve N-propylamine (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (4-(bromomethyl)phenyl)boronic acid pinacol ester (1.0 equivalent) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-propyl-substituted intermediate.

Step 2: Deprotection of the Boronic Acid

-

Dissolve the crude intermediate from Step 1 in a mixture of acetone and 1 M hydrochloric acid.

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

General Protocol for Proteasome Inhibition Assay

This protocol provides a general method to screen the inhibitory activity of the synthesized compound against the 20S proteasome.

-

Reagent Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) and a solution of purified human 20S proteasome in an appropriate assay buffer.

-

Assay Procedure : In a 96-well plate, add the assay buffer, the proteasome enzyme, and varying concentrations of the inhibitor (from the stock solution).

-

Incubation : Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction : Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Measurement : Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths appropriate for the AMC fluorophore).

-

Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualized Workflows and Pathways

The following diagrams illustrate key processes relevant to the synthesis and application of this compound.

Caption: A generalized two-step synthesis workflow for this compound.

Caption: Mechanism of action for boronic acid-based proteasome inhibitors.

Caption: Principle of glucose-responsive drug delivery using phenylboronic acid-based systems.

References

- 1. 4-(N-Propylaminocarbonyl)phenylboronic acid 98% | CAS: 171922-46-6 | AChemBlock [achemblock.com]

- 2. usbio.net [usbio.net]

- 3. calpaclab.com [calpaclab.com]

- 4. (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Scholars@Duke publication: Phenylboronic Acid-polymers for Biomedical Applications. [scholars.duke.edu]

- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery [mdpi.com]

- 10. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid in Organic Solvents

Introduction

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a specialized derivative of phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The solubility of this compound in organic solvents is a critical parameter for its effective use in drug development, process chemistry, and materials science. Optimal solvent selection is paramount for achieving desired reaction kinetics, yields, and for facilitating purification and formulation processes.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this particular derivative in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The structural similarities allow for informed estimations of solubility behavior. Furthermore, this guide details a robust experimental protocol for determining the precise solubility of the title compound.

Quantitative Solubility Data

The solubility of phenylboronic acid, and by extension its derivatives, is influenced by the polarity of the solvent and the nature of the substituents on the phenyl ring. The following table summarizes the experimentally determined solubility of phenylboronic acid in a range of common organic solvents. This data serves as a foundational guide for solvent screening for this compound. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[1][2][3][4]

| Solvent | Qualitative Solubility |

| Acetone | High[1][2][3][4] |

| Chloroform | Moderate[1][2][3][4] |

| Dipropyl Ether | High[1][2][3][4] |

| Methylcyclohexane | Very Low[1][2][3][4] |

| 3-Pentanone | High[1][2][3][4] |

Note: The data presented is for the parent compound, phenylboronic acid, and should be used as a reference for this compound.

Experimental Protocol: Determination of Solubility via the Dynamic Method

A widely accepted and reliable technique for determining the solubility of boronic acids is the dynamic method.[1][2][3][4][5][6] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating. The disappearance of turbidity in the solution marks the solubility point at that specific composition.[1][2][3][4][5][6]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a luminance probe

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and commence stirring to ensure a homogenous mixture.

-

Controlled Heating: Gradually increase the temperature of the circulating bath at a constant and slow rate (e.g., 0.1-0.5 °C/min).[5]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe that measures the intensity of light passing through the sample.[1][2][3][4][6]

-

Determination of Dissolution Temperature: Record the temperature at which the last solid particles of the solute disappear, and the solution becomes completely clear. This is the solubility temperature for that specific concentration.[5]

-

Data Collection: Repeat the experiment with varying concentrations of the solute in the solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

References

A Comprehensive Safety and Handling Guide for 4-(N-Propylaminocarbonylmethyl)phenylboronic acid

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(N-Propylaminocarbonylmethyl)phenylboronic acid was not publicly available at the time of this writing. The following information is compiled from the safety data of structurally related compounds, including phenylboronic acid and its derivatives. This guide should be used for informational purposes only, and it is crucial to consult the supplier-specific SDS upon acquisition of the compound and to perform a thorough risk assessment before handling.

Introduction

This compound is a specialized organic compound used in research and development, particularly in the synthesis of complex molecules and drug discovery. As with any chemical substance, understanding its potential hazards and implementing appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This document provides an in-depth technical guide to the safety and handling of this compound, based on available data for analogous structures.

Hazard Identification and Classification

Based on the hazard profiles of similar phenylboronic acid derivatives, this compound is anticipated to be classified as follows:

-

GHS Classification (Predicted):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

-

Signal Word: Warning

Hazard Pictograms (Predicted):

-

GHS07: Exclamation mark

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Predicted):

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330

-

Storage: P403+P233, P405

-

Disposal: P501

Arylboronic acids may also be considered potential genotoxic impurities.[3]

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table below presents available information for closely related compounds to provide an estimation.

| Property | Phenylboronic acid | 4-Aminophenylboronic acid hydrochloride | This compound |

| Molecular Formula | C₆H₇BO₂[4] | C₆H₈BNO₂·HCl | C₁₁H₁₆BNO₃ |

| Molecular Weight | 121.93 g/mol [5][6] | 173.35 g/mol | 221.06 g/mol |

| Appearance | White to off-white powder/solid[4][6] | Data not available | Data not available |

| Melting Point | 216-219 °C[2] | Data not available | Data not available |

| Solubility | Soluble in most polar organic solvents. Poorly soluble in hexanes and carbon tetrachloride.[6] | Data not available | Data not available |

| Stability | Chemically stable under standard ambient conditions.[1][2] | Chemically stable under standard ambient conditions.[1] | Likely stable under standard conditions. |

Toxicological Information

No specific toxicological studies for this compound were found. The data below for phenylboronic acid serves as a relevant surrogate.

| Toxicological Endpoint | Phenylboronic acid | This compound |

| Acute Oral Toxicity (LD50) | 740 mg/kg (Rat)[5] | Data not available |

| Skin Corrosion/Irritation | No specific data; generally considered a skin irritant. | Predicted to be a skin irritant. |

| Serious Eye Damage/Irritation | No specific data; generally considered a serious eye irritant. | Predicted to cause serious eye irritation. |

| Respiratory or Skin Sensitization | Data not available. | Data not available |

| Germ Cell Mutagenicity | Arylboronic acids are considered weakly mutagenic in some microbial assays.[3] | Potential for mutagenicity should be considered. |

| Carcinogenicity | No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA for related compounds.[1][2] | Data not available |

| Reproductive Toxicity | Data not available. | Data not available |

| STOT-Single Exposure | May cause respiratory irritation. | Predicted to cause respiratory irritation. |

| STOT-Repeated Exposure | Data not available. | Data not available |

Experimental Protocols: Safe Handling and Personal Protection

The following protocols are recommended based on the predicted hazards.

5.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles that are tightly sealed. A face shield may also be necessary.[5]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.[5]

5.3. Hygiene Measures

-

Wash hands thoroughly after handling the compound and before eating, drinking, smoking, or using the restroom.[1][2]

-

Contaminated clothing should be removed and laundered before reuse.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

First-Aid Measures

In the event of exposure, follow these first-aid protocols:

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][2] |

| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Get medical attention if irritation develops or persists.[1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Protect from moisture.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound should not be allowed to enter drains or waterways.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for handling chemical compounds like this compound.

Caption: A logical workflow for the safe handling of a chemical from receipt to disposal.

Caption: A flowchart outlining the steps to be taken in case of an accidental exposure.

References

Commercial Availability and Synthetic Pathways of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid, a key building block in various research and development applications. Furthermore, this guide outlines a detailed, proposed synthetic protocol for its preparation, addressing the needs of researchers who may require custom synthesis or larger quantities than are commercially available.

Commercial Availability

This compound is available from specialized chemical suppliers. The primary commercially listed source for this specific compound is AChemBlock. For researchers interested in related structures for structure-activity relationship (SAR) studies, a variety of analogous phenylboronic acids with different amide substituents are also commercially available.

A summary of the commercial availability for the target compound and selected analogs is presented in the table below.

| Compound Name | CAS Number | Supplier | Catalog Number | Purity | Available Quantities |

| This compound | 171922-46-6 | AChemBlock | N24150 | >98% | 5g |

| 4-(N-Cyclopropylaminocarbonyl)phenylboronic acid | 410629-97-7 | Multiple | Varies | Varies | mg to multi-gram |

| 4-(N-Methylaminocarbonyl)phenylboronic acid | 121177-82-0 | Frontier Specialty Chemicals | M10870 | Varies | Inquire |

| 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | 405520-68-5 | Boron Molecular | BM780 | >95% | 5g, 25g, 100g |

Proposed Synthetic Protocol

While commercially available in limited quantities, researchers may require a scalable synthetic route. The following proposed experimental protocol is based on established methods for the amidation of carboxyphenylboronic acids and the synthesis of related 4-(amidoalkyl)phenylboronic acids. This two-step process involves the synthesis of the carboxylic acid precursor followed by an amide coupling reaction.

Part 1: Synthesis of 4-(Carboxymethyl)phenylboronic acid

This procedure is adapted from general methods for the synthesis of phenylboronic acids.

Materials:

-

4-Bromophenylacetic acid

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1M)

-

Anhydrous Sodium Sulfate

-

Dry ice/acetone bath

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous THF under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromophenylacetic acid in anhydrous THF is added dropwise to the magnesium suspension. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C using a dry ice/acetone bath. Trimethyl borate is then added dropwise, maintaining the low temperature. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Extraction: The reaction is quenched by the slow addition of 1M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 4-(carboxymethyl)phenylboronic acid, can be purified by recrystallization.

Part 2: Amidation to form this compound

This procedure is a standard amide coupling reaction.[1]

Materials:

-

4-(Carboxymethyl)phenylboronic acid

-

N-Propylamine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Reaction Setup: To a solution of 4-(carboxymethyl)phenylboronic acid in anhydrous DCM, add N-propylamine, followed by DIPEA.

-

Coupling: The reaction mixture is cooled to 0 °C, and BOP reagent is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction mixture is washed with saturated aqueous sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthetic Pathway Visualization

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of the target compound.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a bifunctional molecule of interest in medicinal chemistry and materials science. The phenylboronic acid moiety serves as a versatile synthetic handle, notably for Suzuki-Miyaura cross-coupling reactions, and can also engage in reversible covalent interactions with diols, a property exploited in sensors and drug delivery systems. The N-propylaminocarbonylmethyl side chain introduces a polar amide group, potentially influencing solubility, pharmacokinetic properties, and providing a site for further functionalization. This guide offers a predictive overview of its spectroscopic characteristics and a potential synthetic route.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of analogous structures such as phenylboronic acid, various N-substituted acetamides, and other substituted phenylboronic acids.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | 7.8 - 8.0 | d | ~8.0 |

| H-3, H-5 (Aromatic) | 7.3 - 7.5 | d | ~8.0 |

| Methylene (-CH₂-) | 3.6 - 3.8 | s | - |

| N-H (Amide) | 7.9 - 8.2 | t | ~5.5 |

| N-CH₂- (Propyl) | 3.1 - 3.3 | q | ~7.0 |

| -CH₂- (Propyl) | 1.4 - 1.6 | sextet | ~7.5 |

| -CH₃ (Propyl) | 0.8 - 1.0 | t | ~7.5 |

| B(OH)₂ | 8.0 - 8.3 | s (broad) | - |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170 |

| C-1 (Aromatic, C-B) | ~135 (often broad or not observed) |

| C-4 (Aromatic) | ~140 |

| C-2, C-6 (Aromatic) | ~134 |

| C-3, C-5 (Aromatic) | ~128 |

| Methylene (-CH₂-) | ~42 |

| N-CH₂- (Propyl) | ~41 |

| -CH₂- (Propyl) | ~22 |

| -CH₃ (Propyl) | ~11 |

Solvent: DMSO-d₆

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Boronic acid) | 3200-3600 | Strong, Broad |

| N-H stretch (Amide) | 3300-3500 | Medium |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Medium |

| C=O stretch (Amide I) | 1640-1680 | Strong |

| N-H bend (Amide II) | 1510-1570 | Medium |

| C=C stretch (Aromatic) | 1400-1600 | Medium |

| B-O stretch | 1310-1380 | Strong |

| C-N stretch | 1200-1300 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Peaks

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 224.12 | Molecular ion with protonation |

| [M+Na]⁺ | 246.10 | Sodium adduct |

| [M-H₂O+H]⁺ | 206.11 | Loss of water from the boronic acid |

Proposed Experimental Protocols

The synthesis of this compound can be envisioned through the amidation of 4-(carboxymethyl)phenylboronic acid.

Synthesis of this compound

Materials:

-

4-(Carboxymethyl)phenylboronic acid

-

N-Propylamine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-(carboxymethyl)phenylboronic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add N-propylamine (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular weight and elemental composition.

Workflow Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis and characterization workflow.

Methodological & Application

4-(N-Propylaminocarbonylmethyl)phenylboronic acid: A Versatile Building Block in Organic Synthesis and Drug Discovery

Introduction

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a specialized bifunctional organic compound that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structure, incorporating both a phenylboronic acid moiety and an N-propylacetamide side chain, allows for diverse chemical transformations and tailored biological interactions. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Simultaneously, the N-propylacetamide group provides a site for hydrogen bonding and can influence the pharmacokinetic properties of derivative compounds, making it an attractive component in the design of novel therapeutics. This application note provides an overview of the key applications of this compound, detailed experimental protocols for its use, and a summary of its chemical properties.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 1256345-81-9 | [1] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1] |

| Molecular Weight | 221.06 g/mol | [1] |

| SMILES | CCCNC(=O)CC1=CC=C(B(O)O)C=C1 | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction allows for the formation of a C-C bond between the boronic acid and an organohalide (or triflate), yielding substituted biaryl compounds which are common motifs in pharmaceuticals and functional materials.

General Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The reaction conditions may require optimization for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Note: The choice of catalyst, base, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate combination. For example, for challenging couplings, more sophisticated ligands such as SPhos or XPhos may be required.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold in drug discovery. Boronic acid derivatives have gained significant attention in medicinal chemistry, with several approved drugs, such as bortezomib (Velcade®), containing this moiety.[2] The boronic acid group can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and selective inhibition.

Role as a Building Block for Enzyme Inhibitors

The general strategy for utilizing this compound in the development of enzyme inhibitors involves its incorporation into a larger molecule designed to bind to the active site of a target enzyme. The phenylboronic acid serves as the reactive component, while the rest of the molecule provides the necessary interactions for specificity and affinity.

Caption: Logical flow for designing enzyme inhibitors.

The N-propylacetamide side chain can be strategically utilized to enhance binding affinity through hydrogen bonding interactions within the enzyme's active site or to improve the compound's pharmacokinetic properties, such as solubility and cell permeability.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the synthesis of complex biaryl structures. Furthermore, its incorporation into drug design strategies offers the potential for the development of novel and potent enzyme inhibitors. The detailed protocols and data presented in this application note are intended to facilitate the use of this compound in a variety of research and development settings. As the field of drug discovery continues to evolve, the application of such specialized building blocks will undoubtedly play a crucial role in the creation of next-generation therapeutics.

References

Application Notes and Protocols: 4-(N-Propylaminocarbonylmethyl)phenylboronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a synthetic organoboron compound with significant potential in medicinal chemistry. As a derivative of phenylboronic acid, it is poised to interact with a variety of biological targets, leveraging the unique chemical properties of the boronic acid moiety. This functional group can form reversible covalent bonds with diols, a feature prevalent in biological molecules such as carbohydrates and enzyme active site residues. The N-propylaminocarbonylmethyl substituent at the para position introduces additional hydrogen bonding capabilities and hydrophobic interactions, potentially enhancing binding affinity and selectivity for target proteins. While specific research on this molecule is not extensively documented in publicly available literature, its structural features suggest promising applications as an enzyme inhibitor, particularly in the realms of oncology and infectious diseases. These application notes provide a detailed, albeit extrapolated, overview of its potential uses, supported by generalized experimental protocols for its evaluation.

Potential Medicinal Chemistry Applications

Based on the well-established roles of phenylboronic acid derivatives in drug discovery, this compound is a compelling candidate for investigation in several therapeutic areas.[1][2]

Serine Protease and Beta-Lactamase Inhibition

Phenylboronic acids are renowned for their ability to inhibit serine proteases and beta-lactamases.[3][4] The boron atom can form a stable, reversible tetrahedral complex with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of substrate hydrolysis.[3] The N-propylaminocarbonylmethyl side chain can extend into substrate-binding pockets, forming additional interactions that can significantly increase potency and selectivity.

-

Hypothesized Mechanism: The boronic acid moiety of this compound is anticipated to form a covalent bond with the active site serine of enzymes like beta-lactamases, which are crucial for bacterial resistance to antibiotics.[3][4] The amide portion of the molecule could engage in hydrogen bonding with backbone amides or charged residues within the enzyme's active site, thereby enhancing the inhibitory activity.

Proteasome Inhibition for Anticancer Therapy

The proteasome, a multi-catalytic protease complex, is a validated target in cancer therapy. Dipeptidyl boronic acids, such as bortezomib, are clinically approved proteasome inhibitors.[2] The N-propylaminocarbonylmethylphenylboronic acid structure can be considered a simplified peptidomimetic, suggesting its potential to interact with the proteasome's active sites.

-

Hypothesized Mechanism: The compound may inhibit the chymotrypsin-like activity of the 20S proteasome by targeting the N-terminal threonine residue in the β5 subunit. The N-propyl group could occupy a hydrophobic pocket (S1 pocket), while the amide could form hydrogen bonds, contributing to the overall binding affinity.

Quantitative Data (Hypothetical)

As direct experimental data for this compound is not available, the following table presents hypothetical inhibitory constants based on known structure-activity relationships of similar phenylboronic acid derivatives. These values serve as a benchmark for potential efficacy.

| Target Enzyme | Assay Type | Hypothetical IC50 (µM) | Hypothetical Ki (µM) |

| AmpC β-Lactamase | Enzymatic Inhibition | 5 - 20 | 2 - 10 |

| 20S Proteasome | Enzymatic Inhibition | 10 - 50 | 5 - 25 |

| Chymotrypsin | Enzymatic Inhibition | 25 - 100 | 15 - 75 |

Experimental Protocols

The following are detailed protocols for the initial biological evaluation of this compound.

Protocol 1: In Vitro Inhibition of AmpC β-Lactamase

Objective: To determine the inhibitory activity of this compound against AmpC β-lactamase.

Materials:

-

Recombinant AmpC β-lactamase

-

This compound

-

Nitrocefin (chromogenic substrate)

-

Phosphate Buffer Saline (PBS), pH 7.4

-

DMSO (for compound dissolution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of the compound in PBS to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

In a 96-well plate, add 50 µL of the compound dilution to each well. Include a vehicle control (PBS with DMSO) and a positive control (a known AmpC inhibitor).

-

Add 25 µL of AmpC β-lactamase solution (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of nitrocefin solution (final concentration ~100 µM).

-

Immediately measure the absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the rate of hydrolysis for each concentration.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Proteasome Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S Proteasome

-

Suc-LLVY-AMC (fluorogenic substrate)

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions in assay buffer to obtain a range of test concentrations.

-

Add 50 µL of the compound dilutions to the wells of a black 96-well plate. Include appropriate controls.

-

Add 25 µL of 20S proteasome (final concentration ~1 nM) to each well and incubate for 30 minutes at 37°C.

-

Add 25 µL of Suc-LLVY-AMC substrate (final concentration ~15 µM) to initiate the reaction.

-

Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

-

Determine the reaction velocity from the linear portion of the fluorescence curve.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

Visualizations

Caption: Inhibition of AmpC β-lactamase by a phenylboronic acid derivative.

Caption: Experimental workflow for proteasome inhibition assay.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling with 4-(N-Propylaminocarbonylmethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-(N-Propylaminocarbonylmethyl)phenylboronic acid. This versatile reaction is a cornerstone in modern organic synthesis, particularly for the creation of carbon-carbon bonds essential in the development of novel pharmaceutical agents and functional materials.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1][2] This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acids.[1][3] this compound is a valuable building block for introducing a phenyl group with a functionalized side chain, a common motif in biologically active molecules.[4][5]

The general mechanism of the Suzuki coupling involves a catalytic cycle with three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[6][7][8] A base is required to facilitate the transmetalation step.[2]

Experimental Protocols

This section provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may require optimization for each unique substrate.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[1]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).[1]

-

Reaction: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, and stir for 2-24 hours.[1] Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the desired biphenyl derivative.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions to synthesize biphenyl derivatives. This data is representative and may vary depending on the specific substrates and optimized conditions.

Table 1: Suzuki Coupling of Various Arylboronic Acids with 6-methyl-3-phenyl-4-tosyloxy-2-pyrone

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5a | 89 |

| 2 | 4-Tolylboronic acid | 5b | 95 |

| 11 | 4-Chlorophenylboronic acid | 5k | 80 |

Adapted from a study on the 4-position cross-coupling reactions of a 2-pyrone derivative.[9] Conditions: 5 mol% of Pd(OAc)₂ and 10 mol% of PCy₃ in the presence of 3.0 equiv. of K₂HPO₄·3H₂O in MeOH at 90 °C.

Table 2: General Suzuki Coupling Reaction Conditions and Yields

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Ethanol | 100 | 12 | 85-95 |

| Aryl Iodide | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 1,4-Dioxane | 90 | 8 | 90-98 |

| Aryl Chloride | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 24 | 70-85 |

This table provides a general overview of typical conditions and expected yields for Suzuki coupling reactions.[1][10]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Suzuki coupling reaction.

Caption: Experimental workflow for a typical Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in academic research and the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The choice of palladium catalyst is critical to the success of the coupling, influencing reaction rates, yields, and functional group tolerance.[1][2]

This document provides detailed application notes and experimental protocols for the use of two common palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)), in the Suzuki-Miyaura coupling of a variety of substituted phenylboronic acids.

Catalyst Selection and Considerations

The selection of an appropriate palladium catalyst and reaction conditions is crucial for a successful Suzuki-Miyaura coupling reaction. The reactivity of the substituted phenylboronic acid is influenced by both electronic and steric factors.

-

Electronic Effects: Electron-donating groups on the phenylboronic acid generally increase the nucleophilicity of the organic group, facilitating the transmetalation step and often leading to higher reaction rates and yields.[3] Conversely, electron-withdrawing groups can decrease the rate of transmetalation.[4]

-

Steric Hindrance: Substituents at the ortho position of the phenylboronic acid can sterically hinder the approach of the organoboron reagent to the palladium center, potentially slowing down the reaction and requiring more robust catalytic systems or harsher reaction conditions.

Pd(PPh3)4 is a versatile and widely used catalyst, particularly for coupling reactions involving aryl bromides and iodides.[1][5] It is a Pd(0) complex and is typically used in situations where the oxidative addition step is facile.

PdCl2(dppf) is a Pd(II) complex that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that can stabilize the palladium center and promote both oxidative addition and reductive elimination. This catalyst is often effective for more challenging substrates, including some aryl chlorides and sterically hindered boronic acids.[2][6]

Data Presentation

The following tables summarize the performance of Pd(PPh3)4 and PdCl2(dppf) in the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl bromides. It is important to note that the data has been compiled from different sources, and direct comparisons should be made with caution as reaction conditions may vary.

Table 1: Coupling of 4-Bromotoluene with Para-Substituted Phenylboronic Acids

| Phenylboronic Acid | Substituent Effect | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Methylphenylboronic acid | Electron-Donating | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | 95 | [7] |

| 4-Methoxyphenylboronic acid | Electron-Donating | PdCl2(dppf) | K3PO4 | Dioxane | 100 | 2 | 98 | [4] |

| 4-Chlorophenylboronic acid | Electron-Withdrawing | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85 | 4 | 88 | [8] |

| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing | PdCl2(dppf) | K3PO4 | Dioxane | 100 | 24 | 17 | [4] |

Table 2: Coupling of 4-Bromotoluene with Ortho- and Meta-Substituted Phenylboronic Acids

| Phenylboronic Acid | Substituent Effect | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylphenylboronic acid | Steric Hindrance | PdCl2(dppf) | K3PO4 | Dioxane | 100 | 24 | 94 | [4] |

| 3-Methylphenylboronic acid | Electron-Donating | PdCl2(dppf) | K3PO4 | Dioxane | 100 | 24 | 99 | [4] |

| 3-Nitrophenylboronic acid | Electron-Withdrawing | Pd(PPh3)4 | K2CO3 | DME/H2O | 80 | 18 | 65 | [9] |

Experimental Protocols

The following are general protocols for Suzuki-Miyaura cross-coupling reactions using Pd(PPh3)4 and PdCl2(dppf). These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh3)4

Materials:

-

Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

-

Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh3)4 (0.03 mmol, 3 mol%)

-

Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H2O, 4:1 v/v, 10 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add the Pd(PPh3)4 catalyst.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using PdCl2(dppf)

Materials:

-

Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

-

Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)

-

PdCl2(dppf)·CH2Cl2 adduct (0.02 mmol, 2 mol%)

-

Base (e.g., K3PO4, 3.0 mmol, 3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane, 10 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, PdCl2(dppf)·CH2Cl2, and the base.

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with water (15 mL) and ethyl acetate (15 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for catalyst screening.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. diva-portal.org [diva-portal.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-(N-Propylaminocarbonylmethyl)phenylboronic acid in the Synthesis of Biaryl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a versatile reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of biaryl compounds. The presence of the N-propylaminocarbonylmethyl substituent provides a handle for modulating physicochemical properties and for potential interactions with biological targets. Biaryl scaffolds are prevalent in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds with potential therapeutic applications.

Applications in Medicinal Chemistry

Biaryl compounds containing carboxamide moieties are of significant interest in drug discovery. These structural motifs are found in molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and nuclear hormone receptors. The N-propylaminocarbonylmethyl group in the target biaryl can influence solubility, cell permeability, and metabolic stability, and can participate in hydrogen bonding interactions within a target's binding site.

For example, biaryl carboxamides have been identified as potent motilin receptor agonists and retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors. The synthesis of a library of biaryl compounds using this compound can lead to the discovery of novel therapeutic agents.

Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds from arylboronic acids and aryl halides. The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.

A general reaction scheme is as follows:

Where:

-

Ar1-B(OH)2 is this compound.

-

Ar2-X is an aryl halide (X = I, Br, Cl) or triflate.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a typical procedure for the synthesis of a biaryl compound.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromopyridine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Workflow Diagram

Application Notes and Protocols for 4-(N-Propylaminocarbonylmethyl)phenylboronic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a member of the versatile class of phenylboronic acids (PBAs) which are gaining significant attention in the field of drug discovery. The core utility of PBAs lies in their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property allows for specific targeting of glycans, such as sialic acids, which are often overexpressed on the surface of cancer cells. Consequently, PBA derivatives are being explored for targeted drug delivery, as enzyme inhibitors, and as diagnostic agents.

This document provides detailed application notes and experimental protocols relevant to the use of this compound and its analogs in drug discovery research. Due to the limited availability of specific biological data for this compound in the public domain, the quantitative data and protocols presented herein are based on structurally and functionally similar phenylboronic acid derivatives. These notes are intended to serve as a comprehensive guide and a starting point for researchers investigating this specific compound.

Physicochemical Properties

| Property | Value | Reference |